molecular formula C9H9N3S2 B4195949 6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No. B4195949
M. Wt: 223.3 g/mol
InChI Key: RTOPSXMJURBQPL-UHFFFAOYSA-N
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Description

The compound “6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of thiazolo[3,2-a]pyrimidines involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. For instance, some derivatives possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Mechanism of Action

The mechanism of action of triazole compounds is attributed to their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with triazole derivatives can vary depending on their specific structures and properties. Some triazole compounds are known to be insensitive to both impact and friction stimuli .

Future Directions

Triazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The future directions in this field may involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

6-methyl-3-thiophen-2-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-6-5-12-8(7-3-2-4-13-7)10-11-9(12)14-6/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOPSXMJURBQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 2
6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 3
6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 4
6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 5
6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Reactant of Route 6
6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

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